(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Overview
Description
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a bromopyrimidine moiety attached to a pyrrolidine ring, which is further linked to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of 5-Bromopyrimidine: The starting material, 5-bromopyrimidine, is synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction involving appropriate precursors such as 1,4-dibromobutane and ammonia or primary amines.
Attachment of Methanamine Group: The methanamine group is introduced through reductive amination, where the pyrrolidine derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents (e.g., toluene, THF).
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dehalogenated pyrimidine derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel organic compounds and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
- (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
- (1-(5-Methylpyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Uniqueness
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFIBQULKCILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)Br)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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